molecular formula C16H14OS B1593389 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin CAS No. 58041-19-3

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Cat. No. B1593389
CAS RN: 58041-19-3
M. Wt: 254.3 g/mol
InChI Key: GZVBPNSXCWYLJU-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the oxathiin family, which is known for its diverse biological activities.

Scientific Research Applications

Agricultural Applications

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin has been studied for its use in agriculture. In particular, a research formulation of this compound, known as UBI-P293, was found effective as a chemical "pinching" agent on pot chrysanthemum cultivar ‘Bright Golden Anne’ (Menhenett, 1978). This application suggests its potential in horticulture for controlling plant growth and development.

Chemical Synthesis

The compound has been synthesized under various conditions. For example, it was synthesized by the reaction of benzoin with ethylene glycol or 2-mercaptoethanol under microwave irradiation (Li Ji-tai, 2001). This highlights its relevance in organic chemistry and the development of efficient synthetic methods.

Biological Activities

A range of biological activities associated with derivatives of this compound has been documented. These include activities such as antimycotics, multi-defense antioxidants, and estrogen receptor ligands (Viglianisi & Menichetti, 2010). This wide range of activities opens up possibilities for its use in medicinal chemistry.

Pharmaceutical Research

In the context of pharmaceutical research, oxathiin carboxanilide derivatives, which include a structure similar to 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin, have been studied as non-nucleoside HIV-1-specific reverse transcriptase inhibitors. These compounds are active against mutant HIV-1 strains resistant to other NNRTIs (Balzarini et al., 1995). This suggests its potential use in developing novel antiviral drugs.

Analytical Chemistry

The compound has also been a subject of study in analytical chemistry. For instance, a carbon-13 and proton nuclear magnetic resonance study of 5,6-dihydro-2-methyl-1,4-oxathiin derivatives was conducted, providing insights into the structural and conformational aspects of these molecules (McGlinchey et al., 1979).

properties

IUPAC Name

5,6-diphenyl-2,3-dihydro-1,4-oxathiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBPNSXCWYLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206765
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

CAS RN

58041-19-3
Record name P 293
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58041-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058041193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzoin (106 g, 0.5 mole), 2-mercaptoethanol (43 g, 0.55 mole), and p-toluenesulfonic acid (pTSA) (5 g) are charged into a 2-liter 3-neck flask. n-Butanol (1200 mL) is added and the mixture stirred with a mechanical stirrer. The reaction is heated to reflux and the distillate passed through a vacuum-jacketed column (18 in by 3/4 in) packed with porcelain saddles. A Dean-Stark trap is placed at the top of the column to assist in the separation of the aqueous layer from the butanol/water azeotrope. After water ceases to separate, distillate is slowly removed until the vapor temperature at the top of the column reaches 117°-118°, the boiling point of dry n-butanol. The reaction mixture is cooled and seeded, and the crystalline product separated by filtration. The filtrate is returned to the reactor along with further amounts of benzoin, 2-mercaptoethanol, and pTSA as specified above. Sufficient n-butanol is added to make up for that removed in the prior reaction. When the procedure is repeated five times, the overall isolated yield of 2,3 -dihydro-5,6-diphenyl-1,4-oxathiin is 76% of theoretical.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 2
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 3
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 4
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 5
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 6
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Citations

For This Compound
54
Citations
R Menhenett - Scientia Horticulturae, 1978 - Elsevier
In summer and winter experiments a research formulation of 2,3-dihydro-5,6-diphenyl-1,4-oxathiin (code name UBI-P293) was effective as a chemical “pinching”-agent on pot …
Number of citations: 12 www.sciencedirect.com
EV Parups - HortScience, 1977 - journals.ashs.org
Effectiveness of 2,3-dihydro-5,6-diphenyl- 1,4-oxathiin for Disbudding of Chrysanthemums Grown under Different Environmental Con Page 1 explained, a large part of the biological …
Number of citations: 8 journals.ashs.org
DC Elfving, CG Forshey - Symposium on Growth Regulators in Fruit …, 1977 - actahort.org
UBI-P-293 was applied alone or in combination with daminozide and/or ethephon to young apple trees shortly after bloom. The P-293 treatments caused slowing or cessation of activity …
Number of citations: 6 www.actahort.org
R Menhenett - Journal of horticultural science, 1980 - Taylor & Francis
A substituted oxathiin (code name UBI-P293) was wholly effective as a growth retardant on pot-grown Chrysanthemum morifolium ‘Bright Golden Anne’, a tall cultivar, in a single foliar …
Number of citations: 3 www.tandfonline.com
EV Parups - Canadian Journal of Plant Science, 1976 - cdnsciencepub.com
L’auteur a étudié l’efficacité d’oxathiine substituée (P-293) à une concentration de 0.125–0.75% sur le développement des tiges latérales des cultivars de chrysanthème (…
Number of citations: 6 cdnsciencepub.com
A Purohit - 1979 - pascal-francis.inist.fr
EFFECTS OF 2,-3-DIHYDRO-5-6-DIPHENYL-1,4-OXATHUEN (UBI-P293) ON THE SHOOT APEX OF CHRYSANTHEMUM MORIFOLIUM RAMAT. CV. PARAGON IN RELATION TO …
Number of citations: 0 pascal-francis.inist.fr
HM Cathey - Journal of the American Society for Horticultural …, 1976 - journals.ashs.org
2,3-dihydro-5,6-diphenyl-1,4-oxathiin, (UBI-P293) acts as localized blocker of cell division and expansion while well formed tissues are exempt and develop normally. When applied to …
Number of citations: 20 journals.ashs.org
M Kamp - 1976 - oaktrust.library.tamu.edu
The germination and development of seedlings from seeds treated with growth regulators: (2-chloroethyl) trimethylammonium chloride, succinic acid 2,2 dimethylhydrazide and 2,3-dihydro-5-6-diphenyl-1,4 …
Number of citations: 0 oaktrust.library.tamu.edu
RB AMES, CE CRITTENDON - HORTSCIENCE, 1976 - AMER SOC HORTICULTURAL …
Number of citations: 0
A Purohit, WJ Meudt, JB Shanks - Proceedings of the Plant Growth Regulator Working …, 1978
Number of citations: 1

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